

Application Notes and Protocols for **DM21** Calculations on Hydrogen Chain Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The DeepMind 21 (**DM21**) density functional is a machine-learned functional that has demonstrated significant promise in accurately describing challenging quantum chemical systems.[1][2] One area where traditional density functional theory (DFT) functionals often struggle is in the description of bond dissociation and strongly correlated systems, such as hydrogen chains.[3] **DM21**, trained on fractional charge and fractional spin data, has shown the potential to overcome some of these limitations, providing a more accurate description of the dissociation limit of H2 without breaking spin symmetry.[3]

These application notes provide a guide for researchers on the use of the **DM21** functional for calculations on hydrogen chain systems. We present a summary of its performance compared to other functionals, detailed protocols for carrying out these calculations using the PySCF quantum chemistry package, and a generalized workflow for such computational studies.

Data Presentation: Performance of DM21 on Hydrogen Systems

The performance of **DM21** has been evaluated on various benchmark datasets, often showing improvement over traditional functionals. For systems involving hydrogen, particularly bond-breaking scenarios, **DM21**'s ability to handle fractional electron character is a key advantage.[4]

Below is a summary of the mean absolute errors (MAEs) for the Bond-Breaking Benchmark (BBB) dataset, which includes the dissociation of the H2 molecule.



Table 1: Mean Absolute Errors (kcal/mol) on the Bond-Breaking Benchmark (BBB) Dataset

Functional	MAE (kcal/mol)
DM21	< 5[5]
SCAN	Reported to be outperformed by DM21[2]
PBE0	Reported to be outperformed by DM21[2]
B3LYP	Known to have challenges with bond dissociation

Note: Specific values for SCAN and PBE0 on the BBB dataset were not explicitly found in the search results, but multiple sources indicate **DM21**'s superior performance.

While extensive tabulated data for longer hydrogen chains (Hn, n > 2) with the **DM21** functional is not readily available in the literature, its performance on the H2 molecule suggests it is a promising method for these more complex systems where strong correlation effects are significant.

Experimental Protocols: DM21 Calculations in PySCF

The following protocols outline the steps for performing single-point energy calculations and geometry optimizations on hydrogen chain systems using the **DM21** functional within the PySCF programming environment.

Protocol 1: Single-Point Energy Calculation of a Hydrogen Molecule (H2)

This protocol describes how to calculate the total energy of a hydrogen molecule at a fixed bond distance.

1. System Definition:

- Define the molecular geometry of the H2 molecule. Specify the atomic symbols and their Cartesian coordinates.
- Define the basis set to be used for the calculation (e.g., 'cc-pVTZ').



2. PySCF Script:

- Import the necessary libraries from PySCF (pyscf import gto, scf) and the DM21 functional library.
- Create a Mole object to define the molecule's structure and basis set.
- Set up the Kohn-Sham DFT calculation object using scf.KS(mol).
- Specify the **DM21** functional by setting mf.xc = 'dm21'.
- Run the self-consistent field (SCF) calculation using mf.kernel().

Example PySCF Script:

Protocol 2: Geometry Optimization of a Hydrogen Chain (H4)

This protocol details the steps to find the minimum energy structure of a linear hydrogen chain.

- 1. System Definition:
- Provide an initial guess for the geometry of the H4 chain.
- Specify the basis set.
- 2. PySCF Script with Geometry Optimizer:
- Import the necessary modules, including the optimizer from PySCF.
- Define the Mole object with the initial geometry and basis set.
- Set up the DFT calculation with the **DM21** functional as in Protocol 1.
- Create a geometry optimizer object using mf.optimizer().
- Run the geometry optimization by calling the kernel() method of the optimizer object.

Example PySCF Script:```python from pyscf import gto, scf from pyscf.geomopt.berny_solver import optimize from **dm21** import **DM21**





Define the initial geometry of the H4 chain

mol = gto.Mole() mol.atom = 'H 0 0 0; H 0 0 1.0; H 0 0 2.0; H 0 0 3.0' mol.basis = 'cc-pVDZ' mol.build()

Set up the DFT calculation

mf = scf.KS(mol) mf.xc = 'dm21'

Run the geometry optimization

optimized_mol = optimize(mf)

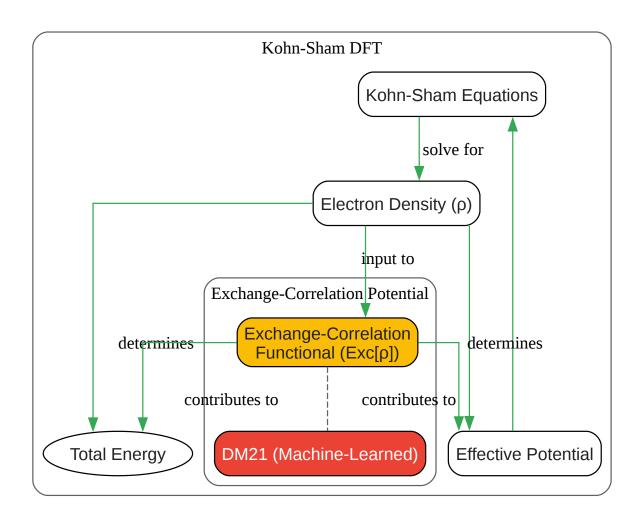
print("Optimized H4 geometry (Angstroms):") print(optimized_mol.atom_coords())

Caption: Workflow for BDE calculation of a hydrogen chain.

Logical Relationship: **DM21** in the DFT Framework

This diagram shows the conceptual place of the **DM21** functional within the Kohn-Sham DFT methodology.





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Caption: Role of DM21 in Kohn-Sham DFT.

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